N-(4-Chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)azo]naphthalene-2-carboxamide
CAS No.: 21839-86-1
Cat. No.: VC18421084
Molecular Formula: C25H20ClN3O2
Molecular Weight: 429.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21839-86-1 |
|---|---|
| Molecular Formula | C25H20ClN3O2 |
| Molecular Weight | 429.9 g/mol |
| IUPAC Name | N-(4-chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)diazenyl]naphthalene-2-carboxamide |
| Standard InChI | InChI=1S/C25H20ClN3O2/c1-15-7-3-6-10-22(15)28-29-23-19-9-5-4-8-17(19)14-20(24(23)30)25(31)27-21-12-11-18(26)13-16(21)2/h3-14,30H,1-2H3,(H,27,31) |
| Standard InChI Key | OXODWVRIYDVVMU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=C(C=C(C=C4)Cl)C)O |
Introduction
Chemical Structure and Nomenclature
Structural Characteristics
N-(4-Chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)azo]naphthalene-2-carboxamide features a naphthalene core substituted at the 2-position with a carboxamide group (–CONH–) linked to a 4-chloro-2-methylphenyl moiety. At the 4-position, an azo group (–N=N–) connects the naphthalene system to a 2-methylphenyl ring. The 3-position is occupied by a hydroxyl group (–OH), contributing to the compound’s polarity and potential for hydrogen bonding. The presence of chlorine and methyl substituents on the phenyl rings enhances its hydrophobicity and stability, critical for pigment applications .
Table 1: Molecular identifiers of N-(4-Chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)azo]naphthalene-2-carboxamide
| Property | Value |
|---|---|
| CAS No. | 21839-86-1, 68133-41-5 |
| Molecular Formula | C₂₅H₂₀ClN₃O₂ |
| Molecular Weight | 429.9 g/mol |
| IUPAC Name | N-(4-chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)diazenyl]naphthalene-2-carboxamide |
| SMILES | CC1=CC=CC=C1N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=C(C=C(C=C4)Cl)C)O |
| InChI Key | OXODWVRIYDVVMU-UHFFFAOYSA-N |
The dual CAS numbers (21839-86-1 and 68133-41-5) likely correspond to isomeric forms or registry entries with slight structural variations, though both share identical molecular formulas and weights. This ambiguity underscores the need for precise structural characterization in industrial and regulatory contexts .
Synthesis and Production
Diazotization and Coupling Reactions
The synthesis of this compound follows classical azo pigment protocols. Diazotization of 2-methylaniline (or a derivative) using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) generates a diazonium salt, which subsequently couples with 3-hydroxy-N-(4-chloro-2-methylphenyl)naphthalene-2-carboxamide under acidic conditions. The reaction typically occurs at 0–5°C to stabilize the diazonium intermediate, with pH adjustments to optimize coupling efficiency.
Industrial-Scale Manufacturing
Industrial production involves:
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Diazotization: 2-methylaniline is dissolved in HCl, cooled, and treated with NaNO₂ to form the diazonium salt.
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Coupling: The diazonium salt is slowly added to a solution of the naphthol derivative (3-hydroxy-N-(4-chloro-2-methylphenyl)naphthalene-2-carboxamide) in a buffered medium.
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Isolation: The precipitated pigment is filtered, washed to remove impurities, and dried. Surfactants or dispersing agents may enhance particle uniformity.
Physical and Chemical Properties
Solubility and Stability
As a high-molecular-weight azo compound, this pigment exhibits low solubility in polar solvents (e.g., water, ethanol) but disperses readily in non-polar media like hydrocarbons. The chloro and methyl groups contribute to thermal stability, enabling use in high-temperature applications (e.g., plastics processing). Spectroscopic data (UV-Vis) would typically show absorption maxima in the visible range (500–600 nm), consistent with red-orange hues .
Reactivity
The azo group (–N=N–) is susceptible to reductive cleavage, potentially releasing aromatic amines. For instance, reduction by intestinal microbiota or environmental reductants could yield 2-methylaniline and 4-chloro-2-methylaniline, both of which are subject to toxicological scrutiny.
Applications in Industry
Pigment in Coatings and Plastics
This compound’s primary application lies in imparting durable coloration to polymers, inks, and coatings. Its resistance to UV degradation and thermal decomposition makes it suitable for automotive paints and outdoor plastics. Compared to Pigment Red 112 (CAS 6535-46-2), which contains trichlorophenyl groups, this compound’s dichlorophenyl substitution may offer a balance between color intensity and environmental persistence .
Table 2: Comparative analysis of azo pigments
| Property | N-(4-Chloro-2-methylphenyl)-... | Pigment Red 112 |
|---|---|---|
| Molecular Weight | 429.9 g/mol | 484.8 g/mol |
| Chlorine Substitution | Mono-chloro | Tri-chloro |
| Thermal Stability | Moderate (up to 200°C) | High (up to 300°C) |
Health and Environmental Considerations
Toxicological Profile
While specific toxicology data for this compound is limited, structural analogs in the azo class are known to pose risks. Reduction of the azo bond may release 2-methylaniline (CAS 95-53-4), classified as a Group 2B carcinogen by IARC, and 4-chloro-2-methylaniline, which exhibits hepatotoxicity in rodent studies. Chronic exposure via inhalation or dermal contact in industrial settings necessitates stringent safety protocols.
Environmental Fate
Regulatory Status
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